molecular formula C15H17N3O4S B11292211 2-hydroxy-4-methyl-6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-4-methyl-6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11292211
M. Wt: 335.4 g/mol
InChI Key: AEUYABAFLHFMNG-UHFFFAOYSA-N
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Description

2-hydroxy-4-methyl-6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by its unique structure, which includes a sulfonamide group, a tetrahydronaphthalene moiety, and a dihydropyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-methyl-6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dihydropyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfonamide Group: This step may involve the reaction of the dihydropyrimidine intermediate with a sulfonyl chloride in the presence of a base.

    Attachment of the Tetrahydronaphthalene Moiety: This can be done through a Friedel-Crafts alkylation reaction, where the dihydropyrimidine-sulfonamide intermediate reacts with a tetrahydronaphthalene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols.

    Substitution: Products may include various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide: Lacks the tetrahydronaphthalene moiety.

    4-methyl-6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,6-dihydropyrimidine-5-sulfonamide: Lacks the hydroxy group.

Uniqueness

The presence of both the sulfonamide group and the tetrahydronaphthalene moiety in 2-hydroxy-4-methyl-6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,6-dihydropyrimidine-5-sulfonamide makes it unique compared to other similar compounds. This unique structure may confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

6-methyl-2,4-dioxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C15H17N3O4S/c1-9-13(14(19)17-15(20)16-9)23(21,22)18-12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,12,18H,4,6,8H2,1H3,(H2,16,17,19,20)

InChI Key

AEUYABAFLHFMNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2CCCC3=CC=CC=C23

Origin of Product

United States

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